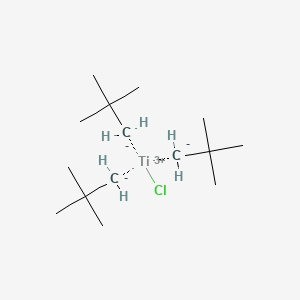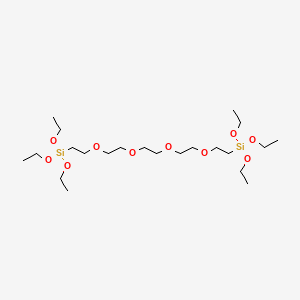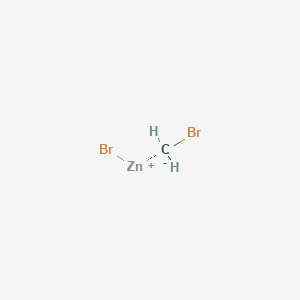
Tris-neopentyl-titanium-(IV)-chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-neopentyl-titanium-(IV)-chloride (TNTC) is a chemical compound commonly used in laboratory experiments. It is a white solid with a molecular weight of 270.19 g/mol and a melting point of approximately -20°C. TNTC is a coordination complex that is composed of titanium and chloride ions bound together in a tris-neopentyl configuration. TNTC has a variety of applications in scientific research due to its unique properties and its ability to act as a catalyst for various reactions.
Mecanismo De Acción
Tris-neopentyl-titanium-(IV)-chloride acts as a catalyst for a variety of reactions. It is able to activate reagents, such as alcohols and amines, and facilitate their conversion into desired products. Tris-neopentyl-titanium-(IV)-chloride is also able to facilitate the formation of new bonds between different molecules. This is due to the titanium ion, which is able to coordinate with both the reagents and the desired products.
Biochemical and Physiological Effects
Tris-neopentyl-titanium-(IV)-chloride is not known to have any biochemical or physiological effects on humans or animals. It is considered to be a relatively non-toxic compound and is not known to have any adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris-neopentyl-titanium-(IV)-chloride is a relatively non-toxic compound and is therefore safe to use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, Tris-neopentyl-titanium-(IV)-chloride is not very soluble in water and it is therefore not suitable for use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for Tris-neopentyl-titanium-(IV)-chloride. It could be used to facilitate the synthesis of new materials, such as nanomaterials and metal-organic frameworks. It could also be used to catalyze the synthesis of organic compounds and to facilitate the formation of new bonds between different molecules. Additionally, Tris-neopentyl-titanium-(IV)-chloride could be used to analyze biological compounds and to develop new methods for the synthesis of polymers.
Métodos De Síntesis
Tris-neopentyl-titanium-(IV)-chloride is synthesized by reacting titanium tetrachloride with neopentyl alcohol in an aqueous solution. The reaction is carried out in a sealed container at a temperature of approximately 100°C for a period of up to 24 hours. The reaction produces a white solid that is composed of titanium and chloride ions bound together in a tris-neopentyl configuration.
Aplicaciones Científicas De Investigación
Tris-neopentyl-titanium-(IV)-chloride has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of organic compounds, as a reagent for the analysis of biological compounds, and as a catalyst for the production of polymers. Tris-neopentyl-titanium-(IV)-chloride has also been used in the synthesis of metal-organic frameworks and in the synthesis of nanomaterials.
Propiedades
IUPAC Name |
chlorotitanium(3+);2-methanidyl-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11.ClH.Ti/c3*1-5(2,3)4;;/h3*1H2,2-4H3;1H;/q3*-1;;+4/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSLFAICFUYWCC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].Cl[Ti+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














